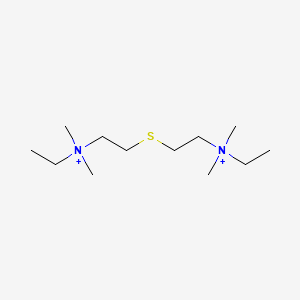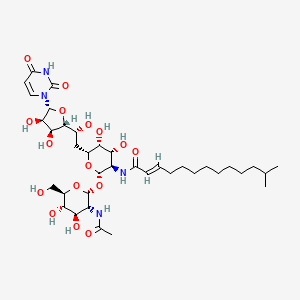
1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol is a triacylglycerol compound. It contains myristic acid at the sn-1 position, oleic acid at the sn-2 position, and docosanoic acid at the sn-3 position . This compound is a type of glycerolipid, which is a class of lipids that play essential roles in biological membranes and energy storage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol involves esterification reactions where myristic acid, oleic acid, and docosanoic acid are sequentially esterified to the glycerol backbone. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using lipases, which offer regioselectivity and milder reaction conditions compared to chemical synthesis. The use of immobilized lipases in a solvent-free system can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, often catalyzed by lipases or chemical catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Transesterification: Methanol or ethanol can be used as alcohol donors, with catalysts such as sodium methoxide or lipases.
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids (myristic acid, oleic acid, docosanoic acid) and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Wissenschaftliche Forschungsanwendungen
1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol is used in various scientific research applications:
Lipid Biochemistry: It serves as a model compound for studying lipid metabolism and the role of triacylglycerols in biological systems.
Food Chemistry: It is used to study the formation mechanisms of monochloropropanediol (MCPD) fatty acid diesters in refined oils.
Pharmaceutical Development: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Wirkmechanismus
The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Docosanoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis and transesterification reactions .
Similar Compounds:
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: Contains palmitic acid instead of docosanoic acid at the sn-3 position.
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Contains linoleic acid instead of docosanoic acid at the sn-2 position.
Uniqueness: this compound is unique due to the presence of docosanoic acid, a long-chain fatty acid, at the sn-3 position. This structural feature may influence its physical properties, such as melting point and solubility, and its biological interactions compared to other triacylglycerols .
Eigenschaften
Molekularformel |
C57H108O6 |
|---|---|
Molekulargewicht |
889.5 g/mol |
IUPAC-Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] docosanoate |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-24-26-27-28-29-31-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-30-25-23-20-17-14-11-8-5-2/h25,30,54H,4-24,26-29,31-53H2,1-3H3/b30-25- |
InChI-Schlüssel |
SCJKAJUAZPTDRO-JVCXMKTPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[2-[4-(4-Carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10782610.png)
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
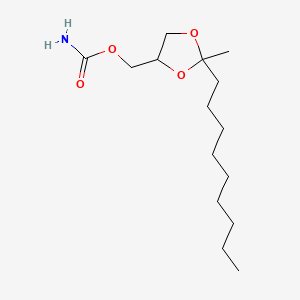

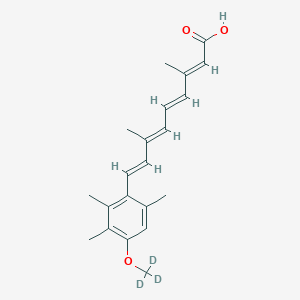
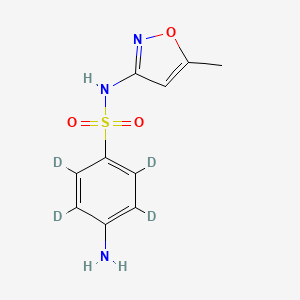

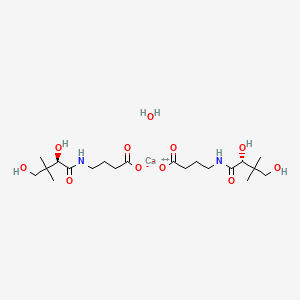

![calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate](/img/structure/B10782668.png)
![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)
